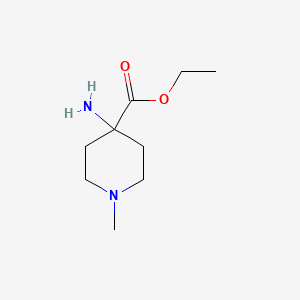

Ethyl 4-amino-1-methylpiperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of Ethyl 4-amino-1-methylpiperidine-4-carboxylate is C9H18N2O2. The InChI code is 1S/C9H18N2O2.2ClH/c1-3-13-8(12)9(10)4-6-11(2)7-5-9;;/h3-7,10H2,1-2H3;2*1H .Physical And Chemical Properties Analysis

Ethyl 4-amino-1-methylpiperidine-4-carboxylate has a molecular weight of 186.255. The related compound, ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride, is a powder at room temperature .Scientific Research Applications

- Antibacterial Agents : Researchers have explored piperidine derivatives for their antibacterial activity. Ethyl 4-amino-1-methylpiperidine-4-carboxylate could serve as a scaffold for designing novel antibacterial compounds .

- GABAA Receptor Agonists : This compound has been investigated as a potential GABAA receptor agonist, which could have implications in neurological disorders .

- Building Block for Piperidine Derivatives : Ethyl 4-amino-1-methylpiperidine-4-carboxylate can be used as a building block in the synthesis of various piperidine derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science .

- Boronic Acid Derivatives : The N-Boc-piperidine-4-boronic acid pinacol ester, derived from this compound, is useful in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse organic molecules .

- DNA-Binding Subunits : Researchers have explored water-soluble DNA-binding subunits derived from piperidine compounds. Ethyl 4-amino-1-methylpiperidine-4-carboxylate could contribute to the development of such subunits for applications in drug delivery and diagnostics .

- Polymerization Initiators : Piperidine derivatives, including Ethyl 4-amino-1-methylpiperidine-4-carboxylate, can serve as initiators in polymerization reactions. These reactions lead to the formation of functional polymers with tailored properties .

- Tricyclic Pharmaceuticals : Researchers have explored piperidine-based tricyclic compounds for their potential as pharmaceutical agents. Ethyl 4-amino-1-methylpiperidine-4-carboxylate could be a precursor in the synthesis of such tricyclic structures .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Chemical Biology and Bioconjugation

Materials Science and Polymer Chemistry

Natural Product Synthesis

Mechanism of Action

Target of Action

Ethyl 4-amino-1-methylpiperidine-4-carboxylate primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO signaling pathway . NO, produced by NOS, plays a key role in various physiological processes, including vasodilation, immune response, and neurotransmission. Changes in NO levels can therefore have significant downstream effects.

Result of Action

The molecular and cellular effects of Ethyl 4-amino-1-methylpiperidine-4-carboxylate’s action would largely depend on its influence on NO production. For instance, if the compound increases NO production, it could lead to enhanced vasodilation and improved blood flow. Conversely, decreased NO production could result in vasoconstriction and reduced blood flow .

properties

IUPAC Name |

ethyl 4-amino-1-methylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYYOLZQHUGEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-1-methylpiperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{6-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide](/img/structure/B2476823.png)

![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)

![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)

![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)

![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine](/img/structure/B2476844.png)

![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)